Deoxy Risedronic Acid
Overview
Description
Deoxy Risedronic Acid, also known as 2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.11 .
Synthesis Analysis
A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature . One of the main benefits of this approach is avoiding the use of hazardous and environmentally harmful halogenating agents .
Molecular Structure Analysis
Risedronic acid has a molecular formula of C7H11NO6P2 and a molecular weight of 267.1129 . It binds to bone hydroxyapatite .
Chemical Reactions Analysis
Risedronic acid is involved in various chemical reactions. For instance, it plays a pivotal role in the methylerythritol 4-phosphate pathway (MEP), in the conversion of 1-deoxy-d-xylulose-5-phosphate (DXP) into MEP .
Physical and Chemical Properties Analysis
Risedronic acid has a molecular weight of 267.11 and its accurate mass is 267.0062 . Potentiometric measurements were carried out to study the protonation constants of risedronic acid in NaCl(aq), (CH3)4NCl(aq) and (C2H5)4NI(aq) at different ionic strengths and temperatures .
Scientific Research Applications
Enhancement of Intestinal Absorption in Rats
Deoxy Risedronic Acid (DRA), through its derivatives, has been studied for enhancing the intestinal absorption of risedronate in rats. Complex formation with bile acid derivatives showed significant improvement in the oral absorption of risedronate, suggesting potential benefits for patient compliance and reduced adverse reactions (Park & Byun, 2014).
Relationship with Bone Resorption and Fracture Incidence
Research indicated that risedronate's antifracture efficacy in postmenopausal osteoporotic women is independent of pretreatment bone resorption rates, as measured by urinary excretion of deoxypyridinoline (Seibel et al., 2003).
Prevention of Vertebral Fractures in Osteoporosis
Risedronate has been shown to be effective in preventing vertebral fractures in postmenopausal women with established osteoporosis, as evidenced by a significant reduction of new vertebral fractures and improvements in bone mineral density (Reginster et al., 2000).
Comparison with Other Bisphosphonates
Studies comparing risedronic acid with other bisphosphonates like alendronic acid and zoledronic acid have been conducted to evaluate their relative effects on bone density and turnover in postmenopausal osteoporosis. These studies provide insights into their comparative efficacies and tolerability (Reid et al., 2006; Reid et al., 2009).
Prevention of Bone Loss in Chemotherapy-Induced Menopause
Risedronate has shown effectiveness in preventing bone loss in young women with breast cancer experiencing early menopause induced by chemotherapy (Delmas et al., 1997).
Direct Inhibition of Osteoclast Differentiation
Research has demonstrated risedronate's ability to directly inhibit osteoclast differentiation and suppress inflammatory bone loss, highlighting its potential in treating osteoporosis caused by inflammatory and infectious conditions (Kwak et al., 2009).
Treating Postmenopausal Osteoporosis
Clinical studies have assessed the efficacy and safety of risedronic acid in treating postmenopausal osteoporosis, providing evidence of its effectiveness in increasing bone mineral density and safety in long-term use (Zhang Shao-fen, 2007).
Anti-Fracture Efficacy in Men
Meta-analyses have shown that risedronic acid treatment is associated with a reduced risk of fractures in men, indicating its efficacy across genders (Zhong & Chen, 2009).
Mechanism of Action
Target of Action
Deoxy Risedronic Acid, often used as its sodium salt risedronate sodium, is a bisphosphonate . The primary targets of this compound are bone hydroxyapatite and farnesyl pyrophosphate (FPP) synthase . These targets play a crucial role in bone metabolism and resorption.
Mode of Action
This compound binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, this compound induces apoptosis through inhibition of farnesyl pyrophosphate synthase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bone resorption pathway . By inhibiting farnesyl pyrophosphate synthase, this compound disrupts the mevalonate pathway, which is essential for the prenylation of small GTPases. These GTPases are necessary for osteoclast function, so their disruption leads to a decrease in bone resorption .
Pharmacokinetics
For risedronic acid, it is known that the bioavailability is approximately 063% . The elimination half-life is about 1.5 hours, and it is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bone resorption caused by osteoclasts . This results in a decrease in bone turnover and an overall increase in bone mass, which can help in the treatment of diseases like osteoporosis and Paget’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the local environment can affect the release of this compound from bone hydroxyapatite . Additionally, factors such as the patient’s diet, other medications, and overall health status can also impact the drug’s action and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Deoxy Risedronic Acid is the deoxy analogue of pyridinyl biphosphonate bone resorption inhibitor Risedronic Acid . It can be conjugated to create fluorescent bisphosphonate probes to visualize osteoclast resorption in vitro .
Molecular Mechanism
Risedronic Acid, a related compound, binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . It’s plausible that this compound may have a similar mechanism of action.
Properties
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
Record name | Deoxy risedronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75755-10-1 | |
Record name | Deoxy risedronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxy risedronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXY RISEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.